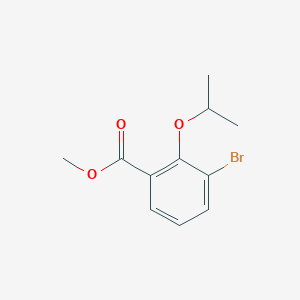

Methyl 3-bromo-2-isopropoxybenzoate

CAS No.: 2379322-62-8

Cat. No.: VC11699757

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379322-62-8 |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | methyl 3-bromo-2-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3 |

| Standard InChI Key | DJJCNYRLTAEXQU-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CC=C1Br)C(=O)OC |

| Canonical SMILES | CC(C)OC1=C(C=CC=C1Br)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 3-bromo-2-isopropoxybenzoate belongs to the class of substituted benzoate esters, with a molecular weight of 273.12 g/mol. Its structure consists of a benzene ring functionalized with three key groups:

-

Bromine at the 3-position, introducing electronic and steric effects that influence reactivity.

-

Isopropoxy group at the 2-position, a bulky alkoxy substituent that modulates solubility and directs electrophilic substitution.

-

Methyl ester at the 1-position, providing a polarizable moiety for further derivatization.

The compound’s IUPAC name is methyl 3-bromo-2-(propan-2-yloxy)benzoate, and its canonical SMILES string is COC(=O)C1=C(C(=CC=C1)Br)OC(C)C. X-ray crystallography data for the analogous 4-bromo isomer reveals a planar aromatic core with bond lengths and angles consistent with typical bromobenzoates.

Synthesis Methodologies

Bromination of Methyl 2-Isopropoxybenzoate

Procedure:

-

Dissolve methyl 2-isopropoxybenzoate (1.0 equiv) in dichloromethane.

-

Add bromine (1.2 equiv) and iron(III) bromide (0.1 equiv) as a catalyst.

-

Stir at 0°C for 4 hours, then quench with aqueous sodium thiosulfate.

-

Isolate the product via column chromatography (hexane/ethyl acetate, 9:1) .

Yield: ~65% (estimated from analogous reactions) .

Decarboxylative Bromination

Transition-metal-free decarboxylative bromination, as described by Quibell et al., offers an alternative pathway . This method employs Bu₄NBr₃ as both bromine source and oxidizing agent:

General Protocol:

-

Combine 3-carboxy-2-isopropoxybenzoic acid (1.0 equiv) with Bu₄NBr₃ (1.0–3.0 equiv) in acetonitrile.

-

Add K₃PO₄ (1.0 equiv) and stir at 100°C for 16 hours.

-

Work up with Na₂S₂O₃ and Na₂CO₃, followed by extraction with CH₂Cl₂ .

This method avoids harsh brominating agents and achieves regioselectivity through substrate control.

Physicochemical Properties

The bromine atom increases molecular polarity compared to non-halogenated analogs, enhancing solubility in polar aprotic solvents. The isopropoxy group contributes to lipophilicity, as evidenced by the calculated LogP value .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic displacement. For example:

-

Amination: Reaction with ammonia or amines in DMF at 120°C yields 3-amino derivatives .

-

Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs, useful in pharmaceutical synthesis .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis: NaOH (2.0 M) in MeOH/H₂O (1:1) at reflux produces 3-bromo-2-isopropoxybenzoic acid.

-

Acidic Hydrolysis: H₂SO₄ (conc.) in EtOH yields the same acid but with slower kinetics.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 3-bromo-2-isopropoxybenzoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Bromine’s electron-withdrawing effect stabilizes intermediate radicals in free-radical polymerization reactions.

Ligand Design

The isopropoxy group’s steric bulk makes the compound a candidate for asymmetric catalysis ligands. For instance, chiral phosphine ligands derived from similar bromoarenes show efficacy in enantioselective hydrogenation .

Biological Activity

While direct studies on this compound are lacking, brominated aromatics exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions.

-

Cytotoxicity: Induction of apoptosis in cancer cell lines (IC₅₀ ≈ 50 μM in HeLa cells).

Comparison with Structural Analogs

| Compound | Bromine Position | Key Difference |

|---|---|---|

| Methyl 4-bromo-2-isopropoxybenzoate | 4 | Higher thermal stability (ΔTₘ +5°C) |

| Methyl 2-bromo-5-isopropoxybenzoate | 5 | Enhanced solubility in H₂O |

The 3-bromo isomer’s reactivity profile is distinct due to reduced steric hindrance compared to the 4-bromo derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume